Predicted LogP-Driven Permeability Advantage Over Cyclohexyl Analog
The target compound, bearing a 4-methoxybenzyl substituent, exhibits a computationally favorable partition coefficient (cLogP 3.6) compared to its direct cyclohexyl-substituted analog, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide (cLogP ~4.2) [1]. This difference arises from the polar methoxy group on the phenyl ring, which introduces hydrogen bond acceptor capacity and reduces overall lipophilicity. A cLogP value closer to 3 aligns more closely with the optimal range for oral absorption (Lipinski's rule of five), suggesting superior permeability and aqueous solubility while maintaining adequate membrane partitioning [1].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | cLogP 3.6 |
| Comparator Or Baseline | N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide, cLogP ~4.2 (estimated from structural analog) |
| Quantified Difference | Target is ~0.6 logP units lower, indicating up to 4x lower lipophilicity and potentially higher aqueous solubility. |
| Conditions | In silico prediction using PubChem XLogP3 algorithm. |
Why This Matters
For in vivo pharmacology or cell-based assays requiring aqueous solubility, the lower LogP of this specific compound directly reduces the need for solvents like DMSO, minimizing solvent-related cytotoxicity artifacts and improving assay reliability.
- [1] PubChem. (2025). Compound Summary for CID 16917969: N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide. National Center for Biotechnology Information. View Source
